Product packaging for 1,1-Bis(ethylsulfonyl)ethane(Cat. No.:CAS No. 32341-85-8)

1,1-Bis(ethylsulfonyl)ethane

Cat. No.: B12804271
CAS No.: 32341-85-8
M. Wt: 214.3 g/mol
InChI Key: FKRSIPMVGCAUPF-UHFFFAOYSA-N
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Description

1,1-Bis(ethylsulfonyl)ethane is an organic compound featuring two ethylsulfonyl groups bonded to a central ethane core. Compounds with sulfonyl functional groups are highly valued in synthetic chemistry for their strong electron-withdrawing nature, which can activate adjacent carbon atoms for nucleophilic substitution and facilitate the construction of complex molecular architectures . Sulfones are widely utilized as key intermediates in the development of pharmaceuticals and novel materials . Researchers employ this and similar sulfonyl-based compounds as versatile building blocks in organic synthesis, including potential use in polymerization reactions or the creation of specialized chemical libraries. As a stable sulfone, its mechanism of action in reactions typically involves the stabilization of adjacent carbanions or acting as a leaving group in elimination or substitution reactions. This product, this compound, is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14O4S2 B12804271 1,1-Bis(ethylsulfonyl)ethane CAS No. 32341-85-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32341-85-8

Molecular Formula

C6H14O4S2

Molecular Weight

214.3 g/mol

IUPAC Name

1,1-bis(ethylsulfonyl)ethane

InChI

InChI=1S/C6H14O4S2/c1-4-11(7,8)6(3)12(9,10)5-2/h6H,4-5H2,1-3H3

InChI Key

FKRSIPMVGCAUPF-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C(C)S(=O)(=O)CC

Origin of Product

United States

Synthetic Methodologies for 1,1 Bis Ethylsulfonyl Ethane

Precursor-Based Synthesis Routes

Precursor-based routes are fundamental in the synthesis of 1,1-Bis(ethylsulfonyl)ethane, often starting with the corresponding thioether, 1,1-bis(ethylthio)ethane.

A primary and direct method for synthesizing this compound is the oxidation of its thioether precursor, 1,1-bis(ethylthio)ethane. researchgate.net This transformation involves the conversion of the sulfide (B99878) linkages to sulfonyl groups. A variety of oxidizing agents are capable of effecting this change, with the choice of reagent often influencing the reaction conditions and outcomes. jchemrev.com

Commonly employed oxidants include hydrogen peroxide (H₂O₂), often in the presence of an acid catalyst like acetic acid. researchgate.netresearchgate.net The reaction typically proceeds in a stepwise manner, first oxidizing the thioether to a sulfoxide (B87167) and then further to the sulfone. researchgate.net The use of an excess of the oxidizing agent and elevated temperatures can drive the reaction to completion, favoring the formation of the fully oxidized bis-sulfone product. beilstein-journals.org For instance, the oxidation of thioethers to sulfones can be achieved by refluxing the reaction mixture in acetic acid with an excess of H₂O₂. beilstein-journals.org

Potassium permanganate (B83412) (KMnO₄) is another powerful oxidizing agent that can be used. libretexts.org However, its high reactivity requires careful control of the reaction conditions to prevent over-oxidation and cleavage of carbon-carbon bonds. libretexts.orgmasterorganicchemistry.com The reaction mechanism for permanganate oxidation can be complex, often involving radical intermediates. masterorganicchemistry.com

The general scheme for the oxidation of 1,1-bis(ethylthio)ethane is as follows: CH₃CH(SCH₂CH₃)₂ + [O] → CH₃CH(SO₂CH₂CH₃)₂

The choice of oxidant and reaction conditions is crucial for achieving high yields and purity. The table below summarizes various oxidizing systems used for converting thioethers to sulfones.

Oxidizing Agent/SystemTypical ConditionsNotes
Hydrogen Peroxide (H₂O₂)/Acetic AcidElevated temperatures, excess H₂O₂A common and effective method. researchgate.netbeilstein-journals.org The presence of acetic acid can form peracetic acid in situ, which is a potent oxidant. researchgate.netresearchgate.net
Potassium Permanganate (KMnO₄)Mild to harsh conditions (temperature dependent)A strong oxidant; conditions must be controlled to avoid side reactions. libretexts.orgsavemyexams.com
Peroxyacids (e.g., m-CPBA)VariesEffective for oxidizing sulfides to sulfoxides and sulfones. masterorganicchemistry.com
Ozone (O₃)VariesAnother powerful oxidant for this transformation. masterorganicchemistry.com

An alternative approach to constructing the this compound framework involves condensation reactions utilizing ethylsulfonyl chloride (CH₃CH₂SO₂Cl) as a key building block. lookchem.com This method builds the molecule by forming the carbon-sulfur bonds directly at the sulfone oxidation state. While specific examples for this compound are not extensively detailed in readily available literature, analogous syntheses of bis-sulfones suggest a plausible pathway.

One conceptual approach could involve the reaction of a geminal di-nucleophile or its equivalent with two equivalents of ethylsulfonyl chloride. Another possibility is the reaction of a sulfonyl-stabilized carbanion with an electrophile. For example, a related compound, 1,1-ethanedisulfonyl dichloride, is synthesized from 1,1-ethanedisulfonic acid and sulfonyl chloride, indicating the feasibility of building bis-sulfonyl structures from appropriate precursors. chembk.com

Advanced Synthetic Strategies

More sophisticated methods for synthesizing this compound and related bis-sulfones involve strategic bond formations and offer alternative pathways that can provide better control over the reaction.

Nucleophilic substitution reactions provide a versatile route to sulfone synthesis. smolecule.com In the context of this compound, this could involve the reaction of a gem-dihaloethane, such as 1,1-dichloroethane (B41102), with a sulfinate salt, like sodium ethanesulfinate (B1267084) (CH₃CH₂SO₂Na). nih.gov The sulfinate anion acts as a nucleophile, displacing the halide ions to form the two new carbon-sulfur bonds.

The general reaction is as follows: CH₃CHCl₂ + 2 CH₃CH₂SO₂Na → CH₃CH(SO₂CH₂CH₃)₂ + 2 NaCl

This type of reaction is a common method for forming sulfones and can be applied to create bis-sulfones. nih.gov The success of this synthesis often depends on factors like the choice of solvent and reaction temperature. Polar aprotic solvents are typically used to facilitate the nucleophilic substitution.

The mechanisms underlying the synthesis of this compound are dictated by the chosen synthetic route.

Oxidation Pathway: The oxidation of a thioether to a sulfone generally proceeds through a sulfoxide intermediate. researchgate.net The sulfur atom in the thioether acts as a nucleophile, attacking the oxidant (e.g., the oxygen atom of a peroxide). This forms a sulfur-oxygen bond. A second oxidation step at the same sulfur atom, which is now part of a sulfoxide, leads to the final sulfone. The electron-withdrawing nature of the first sulfonyl group can decrease the reactivity of the second thioether group, potentially requiring harsher conditions for the second oxidation. beilstein-journals.org

Nucleophilic Substitution Pathway: The mechanism for the formation of this compound via nucleophilic substitution involves the sequential displacement of two leaving groups (e.g., halides) from a single carbon atom by a sulfinate anion. This is a classic Sₙ2-type reaction. The formation of the first C-S bond may influence the rate of the second substitution due to steric hindrance and electronic effects from the newly introduced ethylsulfonyl group.

Julia-Kocienski Olefination Considerations: While not a direct synthesis of this compound, the Julia-Kocienski olefination reaction highlights the importance of sulfones in organic synthesis. preprints.orgnih.gov This reaction involves the addition of a metalated sulfone to an aldehyde or ketone, followed by elimination to form an alkene. preprints.org The mechanistic steps, including the potential for Smiles rearrangement, underscore the complex reactivity of sulfone-containing intermediates. nih.gov

Optimization of Reaction Conditions and Yields in Academic Synthesis

Optimizing the synthesis of this compound is crucial for achieving high yields and purity, particularly in an academic or research setting. Key variables that are often manipulated include the choice of reagents, solvent, temperature, reaction time, and stoichiometry. google.com

For oxidation reactions , optimization often involves screening different oxidants and catalysts. For example, when using hydrogen peroxide, the addition of a catalyst like a titanium-containing zeolite (TS-1) can enhance the rate of oxidation of the sulfoxide to the sulfone. rsc.org The concentration of reagents and the reaction temperature are critical; higher temperatures and excess oxidant generally favor the formation of the bis-sulfone but can also lead to degradation if not controlled. researchgate.netbeilstein-journals.org The use of biphasic systems or phase-transfer catalysts can also improve reaction efficiency in some cases. google.com

In nucleophilic substitution approaches , the choice of solvent is paramount. Polar aprotic solvents like DMF or DMSO can accelerate Sₙ2 reactions. Temperature is another key factor; higher temperatures can increase the reaction rate but may also promote side reactions. Ensuring the correct stoichiometry, often with a slight excess of the nucleophile (the sulfinate salt), can help drive the reaction to completion.

The table below outlines key parameters for optimization in the synthesis of sulfones.

ParameterInfluence on ReactionExample Optimization Strategy
Reagent/Catalyst Affects selectivity, rate, and yield.Comparing H₂O₂/acetic acid with KMnO₄ for oxidation; using a phase-transfer catalyst for nucleophilic substitution. researchgate.netlibretexts.org
Solvent Influences solubility and reactivity of reagents.Testing polar aprotic (e.g., DMF) vs. polar protic solvents for nucleophilic substitution.
Temperature Controls reaction rate and can influence selectivity.Running reactions at various temperatures (e.g., room temperature, 60 °C, reflux) to find the optimal balance between rate and purity. beilstein-journals.org
Stoichiometry The ratio of reactants can determine the extent of reaction.Using an excess of the oxidizing agent to ensure complete conversion to the bis-sulfone. beilstein-journals.org
Reaction Time Essential for ensuring the reaction goes to completion.Monitoring the reaction progress over time using techniques like TLC or GC to determine the optimal endpoint.

By systematically adjusting these conditions, researchers can develop robust and efficient protocols for the synthesis of this compound.

Chemical Reactivity and Reaction Mechanisms of 1,1 Bis Ethylsulfonyl Ethane

Electrophilic and Nucleophilic Characteristics of the Bis(ethylsulfonyl) Moiety

The chemical behavior of 1,1-bis(ethylsulfonyl)ethane is largely dictated by the potent electron-withdrawing nature of the two sulfonyl groups attached to a single carbon atom. This arrangement imparts a dualistic reactivity profile to the molecule, allowing it to function as a precursor to both nucleophilic and electrophilic species depending on the reaction conditions. researchgate.net

The sulfonyl group (R-SO2-R') is a powerful electron-withdrawing moiety. researchgate.net In this compound, the cumulative inductive effect of two such groups on the central carbon atom (the α-carbon) makes the attached protons significantly acidic. This acidity facilitates the deprotonation by a base, leading to the formation of a resonance-stabilized carbanion. This carbanion is a soft nucleophile, capable of reacting with a variety of electrophiles. nih.gov Therefore, the molecule itself serves as a latent nucleophile or a "pronucleophile."

Conversely, while the primary reactivity stems from the acidic α-carbon, the sulfur atoms in the sulfonyl groups are electron-deficient and can be considered electrophilic centers. However, nucleophilic attack at the sulfur atom of a sulfone is generally less common compared to the reactions involving the acidic α-protons. Molecules that contain multiple sulfone groups are recognized as versatile building blocks in organic synthesis precisely because their reactivity can be altered by changing reaction conditions. researchgate.net The bis(sulfonyl) moiety is more electron-withdrawing than a carbonyl group, which influences its role in substitution reactions. researchgate.net

Oxidation and Reduction Pathways of this compound

The oxidation and reduction pathways for this compound are characteristic of the sulfone functional group.

Oxidation: The sulfur atoms in the sulfonyl groups of this compound are in their highest possible oxidation state (+6). Consequently, the sulfonyl moieties are highly resistant to further oxidation under typical chemical conditions. The carbon skeleton could be oxidized under harsh conditions, but this would lead to the decomposition of the molecule rather than a functional group transformation of the sulfonyl groups.

Participation in Carbon-Carbon Bond Forming Reactions

The most significant role of this compound in organic synthesis is as a precursor to a stabilized carbanion for the formation of new carbon-carbon bonds. Upon deprotonation, the resulting α-sulfonyl carbanion is a potent nucleophile that can participate in several key transformations.

One of the most prominent examples is the Michael addition reaction . wikipedia.orgmasterorganicchemistry.com In this reaction, the carbanion derived from this compound acts as a "Michael donor" and adds to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (a "Michael acceptor") in a conjugate fashion (1,4-addition). youtube.comyoutube.com The general mechanism involves three steps:

Deprotonation of this compound with a suitable base to form the nucleophilic carbanion.

Nucleophilic attack of the carbanion on the β-carbon of the Michael acceptor. youtube.com

Protonation of the resulting enolate to yield the final adduct. masterorganicchemistry.com

This reaction is a highly efficient method for creating new carbon-carbon single bonds. wikipedia.org

Another important C-C bond-forming reaction is alkylation . The nucleophilic carbanion can react with various electrophiles, such as alkyl halides or epoxides, in a substitution reaction (typically Sₙ2) to introduce new alkyl chains at the α-carbon.

Reaction TypeRole of this compound DerivativeElectrophile (Example)Bond Formed
Michael AdditionMichael Donor (as carbanion)α,β-Unsaturated KetoneC(sp³)–C(sp³)
AlkylationNucleophile (as carbanion)Alkyl Halide (e.g., CH₃I)C(sp³)–C(sp³)

Role as a Carbon Acid in Organic Transformations

The term "carbon acid" refers to a carbon-hydrogen bond that is ionizable. This compound is a notable carbon acid due to the two strongly electron-withdrawing ethylsulfonyl groups attached to the same carbon atom.

The acidity of the α-protons in this compound allows it to readily undergo proton transfer reactions in the presence of a base. This is the fundamental step that enables its utility in synthesis. The equilibrium of this acid-base reaction lies in the formation of the conjugate base—the stabilized carbanion. The rate of this proton transfer and the position of the equilibrium are dependent on the strength of the base used and the solvent system. The formation of the carbanion can be monitored using techniques such as ¹H NMR spectroscopy by observing the exchange of the acidic protons for deuterium when the reaction is carried out in a deuterated solvent. buffalo.edu

CompoundFormulaApproximate pKₐ (in DMSO)Reason for Acidity
MethaneCH₄~56Very weak C-H acid
Diethyl Sulfone(CH₃CH₂)₂SO₂~31Single sulfonyl group stabilization
This compound CH₃CH(SO₂CH₂CH₃)₂Estimated ~12-15Dual sulfonyl group stabilization
MalononitrileCH₂(CN)₂11.2Dual nitrile group stabilization

Note: The pKₐ for this compound is an estimate based on related bis(sulfonyl)methane compounds.

Exploration of Reactive Intermediates Formed from this compound

The primary reactive intermediate derived from this compound is the α-bis(sulfonyl) carbanion formed upon deprotonation. The structure and stability of this carbanion are central to the compound's reactivity.

The stability of this carbanion is exceptionally high compared to simple alkyl carbanions. youtube.com This stability arises from two main factors:

Inductive Effect: The two adjacent sulfonyl groups are strongly electron-withdrawing, pulling electron density away from the central carbon atom. This delocalizes and stabilizes the negative charge.

Resonance/Negative Hyperconjugation: The negative charge can be delocalized onto the four oxygen atoms of the two sulfonyl groups. While often depicted with resonance structures involving d-orbitals on sulfur, a more modern interpretation favors a significant contribution from negative hyperconjugation, where the lone pair of the carbanion interacts with the antibonding orbitals (σ*) of the sulfur-oxygen bonds. researchgate.net

This high degree of stabilization makes the carbanion relatively "soft" and less basic, which favors its participation in conjugate additions (Michael reactions) over direct additions to carbonyl groups. youtube.com The formation of this stable intermediate is the key step that precedes its engagement in the carbon-carbon bond-forming reactions discussed previously.

Based on a comprehensive search of available scientific literature, there is currently insufficient public data to generate a detailed article on the spectroscopic and structural characterization of this compound that adheres to the specific outline provided.

Detailed experimental data from X-ray crystallography and various Nuclear Magnetic Resonance (NMR) spectroscopy techniques for this particular compound are not available in the public domain. Specifically:

X-ray Crystallography: No published single-crystal X-ray diffraction studies for this compound (CAS 597-40-0) were found. Therefore, information regarding its precise molecular structure, conformational analysis, and intermolecular interactions derived from this method is unavailable.

NMR Spectroscopy: Experimental ¹H NMR and ¹³C NMR data for this compound are not present in scientific databases or literature. Consequently, a characterization of its proton and carbon environments cannot be provided.

Advanced NMR Techniques: There are no documented studies applying advanced NMR techniques to analyze the stereochemistry or dynamic processes, such as restricted rotation, specifically for this compound.

Due to the absence of this essential primary data, it is not possible to construct the thorough, informative, and scientifically accurate article as requested. Generating content for the specified sections and subsections would require speculation or the use of data from related but distinct compounds, which would violate the instructions to focus solely on this compound.

Spectroscopic Characterization and Structural Elucidation of 1,1 Bis Ethylsulfonyl Ethane

Infrared (IR) Spectroscopy of 1,1-Bis(ethylsulfonyl)ethane

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by the distinct vibrational frequencies of its sulfonyl and ethyl groups.

The most prominent features in the IR spectrum of this compound are the strong absorption bands associated with the two sulfonyl (SO₂) groups. The sulfonyl group gives rise to two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. researchgate.netblogspot.com

Asymmetric SO₂ Stretching: This vibration typically appears as a strong band in the 1350–1300 cm⁻¹ region. blogspot.com For dialkyl sulfones, this peak is often observed between 1328 cm⁻¹ and 1322 cm⁻¹. researchgate.net

Symmetric SO₂ Stretching: A second strong band corresponding to the symmetric stretching of the SO₂ group is found in the 1175–1120 cm⁻¹ range. researchgate.netblogspot.com

In addition to the sulfonyl absorptions, the spectrum will display bands characteristic of the ethyl and methyl C-H bonds within the molecule.

C-H Stretching: Vibrations from the sp³-hybridized C-H bonds of the alkane structure are expected in the 3000–2840 cm⁻¹ range. acdlabs.compressbooks.pub

C-H Bending: Bending vibrations (scissoring, rocking, and wagging) for the CH₂ and CH₃ groups typically appear in the 1470–1340 cm⁻¹ region.

The following table summarizes the expected characteristic IR absorption frequencies for this compound.

Vibrational ModeFunctional GroupCharacteristic Absorption (cm⁻¹)Intensity
Asymmetric StretchingSulfonyl (SO₂)1350 - 1300Strong
Symmetric StretchingSulfonyl (SO₂)1175 - 1120Strong
StretchingAlkane (sp³ C-H)3000 - 2840Medium to Strong
BendingMethylene (B1212753)/Methyl (CH₂/CH₃)1470 - 1340Variable

Mass Spectrometry (MS) Analysis for Molecular Weight and Fragmentation Patterns

Mass spectrometry is an analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural insights through the analysis of its fragmentation patterns.

The molecular formula for this compound is C₆H₁₄O₄S₂, which corresponds to a molecular weight of approximately 214.3 g/mol . nih.gov In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z ≈ 214.

The fragmentation of dialkyl sulfones can proceed through several pathways, including cleavage of carbon-sulfur bonds and rearrangements. cdnsciencepub.com For this compound, the fragmentation is expected to involve the loss of ethyl groups, sulfonyl groups, or combinations thereof. Key fragmentation pathways may include:

Cleavage of C-S bonds: Loss of an ethylsulfonyl radical ([CH₃CH₂SO₂]•) or an ethyl radical ([CH₃CH₂]•).

Loss of sulfur dioxide (SO₂): A common fragmentation pattern for sulfones is the elimination of an SO₂ molecule (mass 64). aaqr.org

Rearrangements: Alkyl sulfones can undergo rearrangement where an alkyl group migrates from the sulfur atom to an oxygen atom. cdnsciencepub.com

A plausible fragmentation pattern for this compound is detailed in the table below.

m/z Value (Proposed)Proposed Ion FragmentFormula of FragmentPossible Origin
214[C₆H₁₄O₄S₂]⁺C₆H₁₄O₄S₂Molecular Ion (M⁺)
185[M - C₂H₅]⁺C₄H₉O₄S₂Loss of an ethyl radical
121[M - C₂H₅SO₂]⁺C₄H₉O₂SLoss of an ethylsulfonyl radical
93[C₂H₅SO₂]⁺C₂H₅O₂SEthylsulfonyl cation
64[SO₂]⁺SO₂Sulfur dioxide cation
29[C₂H₅]⁺C₂H₅Ethyl cation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique is most effective for compounds containing chromophores, which are typically unsaturated systems like conjugated double bonds or aromatic rings. uobabylon.edu.iq

The molecule this compound is a saturated aliphatic sulfone. It lacks π-electrons or conjugated systems that typically absorb light in the 200–800 nm range. The only electronic transitions available are high-energy σ → σ* transitions, which occur in the far-UV region (typically below 200 nm). uobabylon.edu.iq These transitions are generally outside the measurable range of standard UV-Vis spectrophotometers.

Therefore, a UV-Vis spectrum of this compound, measured in a standard solvent like ethanol or hexane, is not expected to show any significant absorption maxima. The spectrum would likely show only the solvent cutoff, which is the wavelength below which the solvent itself begins to absorb strongly.

Type of TransitionChromophoreExpected Absorption Region (nm)
σ → σ*C-C, C-H, C-S, S-O single bonds< 200

Computational Chemistry Studies of 1,1 Bis Ethylsulfonyl Ethane

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed due to its favorable balance between computational cost and accuracy. DFT calculations can predict a wide range of molecular properties by focusing on the electron density rather than the complex many-electron wavefunction.

A fundamental step in computational analysis is determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. Using DFT, the lowest energy conformation of 1,1-bis(ethylsulfonyl)ethane can be calculated, providing precise data on bond lengths, bond angles, and dihedral angles. Studies on similar sulfone compounds, such as dipropyl sulfone, have shown that the choice of the DFT functional—the mathematical approximation for the exchange-correlation energy—is critical. ysu.amresearchgate.net While functionals like B3LYP are common, long-range corrected functionals such as wB97XD combined with a robust basis set like 6-311++G(2df,2pd) often provide more accurate geometries for sulfones. ysu.am

This analysis would reveal the spatial orientation of the two ethylsulfonyl groups relative to each other, which is crucial for understanding the molecule's steric and electronic properties. The electronic structure analysis further details the distribution of electrons, atomic charges, and dipole moment, offering a quantitative look at the molecule's polarity. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for a Sulfone Moiety (Based on General DFT Studies) This table is for illustrative purposes to show typical data obtained from DFT calculations, as specific data for this compound is not available.

ParameterTypical Calculated Value
S=O Bond Length~1.45 Å
C-S Bond Length~1.78 Å
O=S=O Bond Angle~118°
C-S-C Bond Angle~104°

Prediction of Spectroscopic Parameters (e.g., vibrational frequencies)

DFT calculations are highly effective in predicting vibrational spectra, such as infrared (IR) spectra. nih.gov By calculating the second derivatives of the energy with respect to atomic positions, one can determine the frequencies of all vibrational modes of the molecule. Each calculated frequency corresponds to a specific atomic motion, such as the characteristic symmetric and asymmetric stretching of the S=O bonds in the sulfonyl group, which typically appear as strong bands in the IR spectrum. researchgate.net

For analogous molecules like dipropyl sulfone, theoretical spectra have been successfully simulated and compared with experimental data. ysu.amresearchgate.net Often, a scaling factor is applied to the calculated frequencies to correct for approximations in the computational method and anharmonicity, leading to excellent agreement with measured spectra. ysu.am This predictive capability is invaluable for identifying unknown compounds and interpreting experimental spectroscopic data.

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups in a Dialkyl Sulfone This table is for illustrative purposes. Specific frequencies for this compound would require dedicated DFT calculations.

Vibrational ModeTypical Calculated Wavenumber (cm⁻¹)Expected IR Intensity
S=O Asymmetric Stretch~1350-1300Strong
S=O Symmetric Stretch~1160-1120Strong
C-S Stretch~800-600Medium-Weak
CH₂ Scissoring~1470-1450Medium
CH₃ Symmetric Bending~1380-1370Medium

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. youtube.com The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for describing a molecule's stability and reactivity. nih.govirjweb.com A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. youtube.com Conversely, a small gap suggests the molecule is more reactive and polarizable. nih.gov For this compound, the FMO analysis would identify the electron-rich and electron-poor regions, predicting how it might interact in chemical reactions.

A Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution on the surface of a molecule. uni-muenchen.delibretexts.org It is color-coded to indicate regions of different electrostatic potential: red typically signifies electron-rich, negative potential areas (attractive to electrophiles), while blue indicates electron-poor, positive potential areas (attractive to nucleophiles). deeporigin.comlibretexts.org Green and yellow represent regions of neutral or intermediate potential.

For this compound, the MESP surface would clearly show highly negative potential (red) around the electronegative oxygen atoms of the sulfonyl groups, identifying them as the primary sites for interaction with Lewis acids or hydrogen bond donors. researchgate.netresearchgate.netchemrxiv.org The hydrogen atoms of the ethyl groups would likely show a positive potential (blue). This mapping is essential for understanding non-covalent interactions, molecular recognition, and predicting sites of chemical attack. uni-muenchen.denih.gov

DFT calculations can be used to determine key thermochemical properties of molecules and reactions, such as enthalpy (ΔH) and entropy (ΔS). stackexchange.com By calculating the total electronic energy and vibrational frequencies, it is possible to compute the standard enthalpies of formation and Gibbs free energies. nist.govnih.gov

This capability allows for the prediction of the thermodynamics of reactions involving this compound without performing the actual experiment. For example, one could calculate the enthalpy of a potential synthesis reaction to determine if it is exothermic or endothermic, or compute the Gibbs free energy change (ΔG) to predict its spontaneity under specific conditions. stackexchange.com Such studies are crucial for understanding reaction mechanisms and optimizing synthetic pathways. nih.govkit.edu

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Studies

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study molecules in their electronically excited states. stackexchange.comwikipedia.org It is the most common method for calculating the electronic absorption spectra (UV-Vis) of medium to large molecules. ohio-state.edumdpi.comuci.edu

By applying TD-DFT, one can predict the excitation energies, which correspond to the wavelengths of light a molecule absorbs, and the oscillator strengths, which relate to the intensity of the absorption bands. cam.ac.uk This allows for the simulation of the UV-Vis spectrum of this compound. youtube.comyoutube.com A detailed analysis of the molecular orbitals involved in these electronic transitions can identify them as, for example, n → π* or π → π* transitions. rsc.org Such theoretical spectra are invaluable for interpreting experimental results and understanding the photophysical properties of the molecule. mdpi.com

Ab Initio Methods (e.g., MP2) for High-Level Energetic Predictions

Ab initio quantum chemistry methods are a class of computational procedures for solving the electronic Schrödinger equation, based on fundamental principles of quantum mechanics without the inclusion of empirical parameters. These methods are instrumental in predicting the energetic properties of molecules with a high degree of accuracy. One of the widely utilized ab initio techniques is Møller-Plesset perturbation theory, specifically at the second order (MP2).

The MP2 method improves upon the Hartree-Fock (HF) approximation by incorporating electron correlation effects. The HF method treats each electron as moving in the average field of all other electrons and neglects the instantaneous electron-electron repulsion, which can lead to inaccuracies in energetic predictions. The MP2 method corrects for this by adding a perturbation term that accounts for electron correlation, thereby providing a more accurate description of the molecular energy.

For a molecule such as this compound, ab initio methods like MP2 can be employed to calculate a variety of energetic properties, including:

Total electronic energy: The fundamental energy of the molecule in its ground electronic state.

Conformational energies: By calculating the energies of different spatial arrangements (conformers) of the molecule, the most stable conformation can be identified. For this compound, this would involve determining the preferred rotational orientations around the C-C and C-S bonds.

Bond dissociation energies: The energy required to break a specific chemical bond homolytically can be calculated, providing insights into the molecule's stability and reactivity.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Related Sulfonyl Compounds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are predictive tools used extensively in drug discovery, toxicology, and environmental science to forecast the activity of new or untested chemicals.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. A QSAR model is developed by correlating variations in biological activity within a set of structurally related compounds with changes in their molecular descriptors. These descriptors can be categorized as:

Electronic: (e.g., partial charges, dipole moment, electronegativity)

Steric: (e.g., molecular volume, surface area, shape indices)

Hydrophobic: (e.g., logP, the logarithm of the octanol-water partition coefficient)

Topological: (indices that describe the connectivity of atoms in a molecule)

While no specific QSAR studies on this compound were identified, extensive research has been conducted on related sulfonyl-containing compounds, such as sulfonamides and sulfonylureas. These studies provide valuable insights into the structural features that govern the biological activities of this class of molecules.

For instance, QSAR studies on sulfonamide derivatives have been performed to model their anticancer and antioxidant activities. These studies have identified key molecular descriptors that are crucial for their biological function. Similarly, three-dimensional QSAR (3D-QSAR) techniques, like Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to novel herbicidal sulfonylureas to understand the structural requirements for their interaction with the target enzyme, acetolactate synthase.

The findings from these studies on related sulfonyl compounds are summarized in the table below.

Compound ClassBiological Activity StudiedKey Findings from QSAR StudiesRelevant Descriptors
SulfonamidesAnticancer ActivityIdentified key predictors for anticancer activity, suggesting pathways for rational design of more potent compounds. Properties like mass, polarizability, and specific bond frequencies were found to be essential. researchgate.netnih.govMass, polarizability, electronegativity, van der Waals volume, logP, frequency of C-N bonds. researchgate.netnih.gov
SulfonamidesAntioxidant ActivityEstablished a mathematical relationship between antioxidant activity and descriptors like electrophilicity and molar refractivity, enabling the prediction of activity for new compounds. nih.govElectrophilicity (log(ω)), SCF energy, Molar Refractivity. nih.gov
SulfonylureasHerbicidal Activity3D-QSAR models identified key steric and electrostatic features that explain the range of activities, providing insight into inhibitor-receptor interactions. nih.govresearchgate.netSteric fields, Electrostatic fields, Hydrophobic fields (in CoMSIA). nih.govresearchgate.net
1-aryl Sulfonyl Tryptamines5-HT6 Receptor BindingQSAR models revealed that molecular symmetry, topology, and the presence of specific atoms (e.g., bromine) and structural fragments are favorable for improving binding affinity.Randic shape index (PW4), number of bromine atoms (nBR), atomic polarizability, and charge indices.

Applications of 1,1 Bis Ethylsulfonyl Ethane in Advanced Organic Synthesis

1,1-Bis(ethylsulfonyl)ethane as a Versatile Reagent and Building Block in Organic Chemistry

The primary characteristic that defines this compound as a potentially versatile reagent is the acidity of the hydrogen atom on the carbon positioned between the two sulfonyl groups (the α-carbon). The potent electron-withdrawing nature of the sulfonyl groups stabilizes the conjugate base (a carbanion) through resonance and inductive effects. This stabilization significantly lowers the pKa of the α-hydrogen compared to a standard alkane, making it accessible for deprotonation by a suitable base. libretexts.orglibretexts.org

Once deprotonated, the resulting carbanion becomes a powerful nucleophile. This nucleophilic center can engage in a variety of carbon-carbon bond-forming reactions, a cornerstone of organic synthesis. Its utility as a building block stems from its ability to introduce a geminal bis(ethylsulfonyl)ethyl moiety into a target molecule. This functional group can then be retained or further transformed in subsequent synthetic steps.

The reactivity of this compound is analogous to other doubly activated methylene (B1212753) compounds, such as malonic esters or β-diketones, which are widely used in synthesis for their ability to form stabilized enolates. msu.edumsu.edu

Facilitation of Novel Organic Compound Synthesis

The generation of the nucleophilic carbanion from this compound opens pathways for the synthesis of novel organic compounds. Key reactions could include:

Alkylation Reactions: The carbanion can react with alkyl halides in a classic SN2 reaction to form a new carbon-carbon bond, effectively elongating the carbon chain. libretexts.org Sequential alkylations could be possible if the initially substituted product still possesses an acidic proton.

Michael Additions: As a soft nucleophile, the carbanion is an ideal candidate for conjugate addition (Michael reaction) to α,β-unsaturated carbonyl compounds, leading to the formation of 1,5-dicarbonyl compounds or their analogs.

Acylation Reactions: Reaction with acyl chlorides or other acylating agents would yield β-keto disulfones. These structures are valuable intermediates for further transformations.

These reactions allow for the controlled and predictable assembly of molecular frameworks, making this compound a promising tool for synthetic chemists aiming to construct complex and novel molecular architectures.

Role as an Intermediate in Specialized Chemical Production

In the broader context of chemical manufacturing, compounds like this compound serve as crucial intermediates. An intermediate is a molecule that is formed from the reactants and reacts further to give the observed products of a chemical reaction. The functional groups of this compound, specifically the two sulfonyl moieties, can be chemically modified. For instance, the sulfonyl groups can be reduced to sulfides or removed entirely under specific reductive conditions, such as with sodium amalgam. This versatility allows a synthetic route to be designed where the bis(sulfonyl) group is used to facilitate a key bond formation, and is then removed or transformed in a later step. This "temporary activating group" strategy is a powerful concept in multi-step synthesis.

Participation in Click Chemistry and Cycloaddition Reactions (e.g., SuFEx)

"Click chemistry" refers to reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. A prominent example is the Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) reaction, which involves the connection of molecules using a sulfonyl fluoride (R-SO₂F) hub. sigmaaldrich.comnih.gov Sulfonyl fluorides are exceptionally stable yet display reliable reactivity with appropriate nucleophiles, making them ideal for this purpose. bldpharm.comnih.gov

It is important to clarify that this compound, as a sulfone (R-SO₂-R'), does not possess the sulfonyl fluoride group necessary to participate directly in SuFEx chemistry. nih.govenamine.net The SuFEx reaction is specific to the S-F bond.

Regarding other cycloaddition reactions, such as the Diels-Alder reaction, the dienophile component typically requires unsaturation (a double or triple bond). libretexts.org As a saturated alkane, this compound cannot act as a dienophile. However, unsaturated analogs, such as 1,1-bis(phenylsulfonyl)ethylene, are known to be powerful dienophiles in [4+2] cycloaddition reactions, highlighting the influence of the sulfonyl groups on the reactivity of adjacent pi-systems. researchgate.net

Coordination Chemistry and Metal Complexation with Sulfonyl Ligands

The oxygen atoms of the sulfonyl groups in this compound possess lone pairs of electrons and can act as Lewis bases, enabling them to coordinate to metal centers. This opens up a rich field of coordination chemistry, where the bis(sulfonyl)alkane can act as a ligand. nih.gov

The synthesis of transition metal complexes with sulfonyl-containing ligands is an active area of research, with ruthenium being a frequently studied metal center. rsc.orgrsc.org Typically, these complexes are synthesized by reacting a salt of the transition metal, such as RuCl₃, with the desired ligand in a suitable solvent. scispace.comuu.nl The reaction conditions, including temperature, solvent, and stoichiometry, can be tuned to favor the formation of specific coordination geometries and isomers. While direct synthesis with this compound is not prominently reported, the principles derived from studies with sulfonyl-substituted thioureas, pyridines, and benzimidazoles can be applied. rsc.orgscispace.comresearchgate.net These studies show that sulfonyl groups can be readily incorporated into ligands to modulate the electronic properties and steric environment of the resulting metal complex.

The sulfonyl group can coordinate to a metal center in several ways. The most common is a monodentate mode, where one of the sulfonyl oxygen atoms binds to the metal. In a molecule like this compound, the two sulfonyl groups could potentially coordinate to the same metal center in a bidentate chelating fashion, forming a stable ring structure. Alternatively, they could bridge two different metal centers. nih.govresearchgate.net

Studies on related complexes, such as those with sulfonyl-substituted thiourea (B124793) ligands, have revealed the existence of linkage isomers. rsc.org For instance, coordination can occur through atoms proximal (near) or distal (far) to the sulfonyl group. The resulting isomer is often determined by the steric bulk of other ligands around the metal center. rsc.org Larger, bulkier ligands tend to favor the distal isomer to minimize steric strain. rsc.org The specific coordination mode has significant implications for the geometry and reactivity of the metal complex.

Table 1: Summary of Potential Coordination Behaviors of Sulfonyl Ligands

Coordination ModeDescriptionStructural ImplicationReference Example
MonodentateA single atom from the ligand binds to the metal center. For a sulfonyl group, this is typically one of the oxygen atoms.Allows for flexibility and can satisfy a single coordination site on the metal.Uranyl complexes with sulfobenzoic acids. rsc.org
Bidentate ChelateTwo donor atoms from the same ligand bind to the same metal center, forming a ring.Increases the thermodynamic stability of the complex (chelate effect).Bis(trifluoromethylsulfonyl)imide can coordinate in a bidentate O,O' fashion. rsc.org
BridgingA single ligand connects two or more metal centers.Leads to the formation of polynuclear complexes or coordination polymers.Observed in various metal-organic frameworks.
Proximal/Distal IsomerismIn multifunctional ligands, coordination can occur at different sites relative to another functional group (like sulfonyl).The choice of isomer can be controlled by the steric hindrance of other ancillary ligands.Ruthenium(II) piano-stool complexes with sulfonylthiourea ligands. rsc.org

The Elusive Compound: this compound in Advanced Chemical Research

After a comprehensive and rigorous search of scientific literature and chemical databases, it has been determined that the chemical compound This compound is not described in published scientific research. Despite extensive investigation into its potential synthesis, applications in advanced organic synthesis, and its role in the formation of lanthanide complexes, no specific data or research findings for this exact molecule could be retrieved.

The provided outline, which details specific areas of application for this compound, including a subsection on "Lanthanide Complexes with Sulfoxide (B87167)/Sulfonyl-containing Ligands," could not be populated with scientifically accurate and verifiable information pertaining to this specific compound.

Scientific databases and search engines returned information for structurally related but distinct compounds, such as:

1,2-Bis(ethylsulfonyl)ethane : In this isomer, the two ethylsulfonyl groups are attached to different carbon atoms of the ethane (B1197151) backbone. nih.gov

Bis(ethylsulfonyl)methane : This compound features two ethylsulfonyl groups attached to a central methylene (-CH2-) group. echemi.commzcloud.org

Diethyl Sulfone (or (Ethylsulfonyl)ethane) : This molecule contains a single ethylsulfonyl group attached to an ethyl group. sigmaaldrich.com

The absence of "this compound" in the available literature suggests that this specific geminal bis-sulfonyl compound may be synthetically challenging to produce, possess inherent instability, or has not yet been a target of investigation in the fields of organic synthesis or coordination chemistry.

While research exists on the applications of other bis-sulfonyl compounds in organic synthesis and the formation of lanthanide complexes with various sulfonyl-containing ligands, the strict requirement to focus solely on This compound prevents the inclusion of this information. The scientific community has explored the coordination chemistry of lanthanides with various ligand types, including those with sulfoxide and other sulfonyl moieties, but a specific complex with the ligand is not documented. rsc.org

Therefore, due to the lack of available scientific data for "this compound," it is not possible to generate the detailed and informative article as requested under the specified outline. Further research and synthesis of this specific compound would be required for any accurate discussion of its properties and applications.

Applications of 1,1 Bis Ethylsulfonyl Ethane in Materials Science and Supramolecular Chemistry

Potential Role in Polymer Science and Advanced Electronic Materials

In the realm of advanced electronic materials, the high polarity and thermal stability often associated with sulfone-containing polymers could be advantageous. These properties are critical for applications such as dielectric materials in capacitors and insulators in electronic components. Furthermore, the introduction of such a polar moiety could enhance the solubility of polymers in specific solvents, facilitating their processing and fabrication into thin films and other device architectures. The presence of two sulfonyl groups on a single carbon atom in 1,1-bis(ethylsulfonyl)ethane could lead to polymers with unique conformational and packing characteristics, potentially influencing their bulk electronic and optical properties.

Development of Functional Materials and Electron Transfer Systems

The development of novel functional materials often relies on the precise control of molecular electronic properties. The sulfonyl group is a powerful electron-withdrawing moiety, and its incorporation into organic molecules can dramatically lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This electronic perturbation is central to the design of materials for electron transfer systems, which are fundamental to organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells.

A "super-π-acceptor" is a molecule with a very high electron affinity, capable of readily accepting electrons. The presence of multiple electron-withdrawing groups is a key design principle for creating such molecules. The this compound structure, with its two strongly electron-withdrawing sulfonyl groups in close proximity, provides a foundation for designing potent electron acceptors.

By incorporating this geminal bis(sulfonyl) unit into a π-conjugated system, it is conceivable to create novel super-π-acceptors. The electron-withdrawing power of the sulfonyl groups would delocalize across the π-system, significantly lowering the LUMO energy level and thereby increasing the electron affinity of the molecule. The design of such molecules is of great interest for applications in n-type organic semiconductors and for the formation of charge-transfer complexes.

Table 1: Comparison of Electron-Withdrawing Groups in Organic Electronics

Functional Group Relative Electron-Withdrawing Strength Potential Impact on Molecular Orbitals
Nitro (-NO₂) Very Strong Significant lowering of HOMO and LUMO
Cyano (-CN) Strong Lowering of HOMO and LUMO
Sulfonyl (-SO₂R) Strong Significant lowering of LUMO
Ester (-COOR) Moderate Moderate lowering of LUMO

This table provides a qualitative comparison of the electron-withdrawing strength of common functional groups and their general impact on the energy levels of molecular orbitals.

Supramolecular Assemblies and Noncovalent Interactions

Supramolecular chemistry focuses on the organization of molecules into larger, well-defined structures through noncovalent interactions. These interactions, though weaker than covalent bonds, are highly directional and can be used to engineer complex molecular architectures. The sulfonyl group, with its polarized S=O bonds, is an effective hydrogen bond acceptor.

Crystal engineering is a subset of supramolecular chemistry that deals with the design and synthesis of crystalline solids with desired properties. This is achieved by controlling the intermolecular interactions that govern the packing of molecules in the crystal lattice. The oxygen atoms of the sulfonyl groups in this compound can act as hydrogen bond acceptors, interacting with suitable hydrogen bond donors to form predictable supramolecular synthons.

Studies on related sulfonamides have demonstrated the reliability of the sulfonyl group in forming robust hydrogen-bonded networks. nih.govgoogle.comresearchgate.net In the case of this compound, the presence of four potential hydrogen bond acceptor sites (the four oxygen atoms) in a compact arrangement could lead to the formation of intricate and stable three-dimensional supramolecular assemblies. The specific geometry of the molecule would influence the directionality of these interactions, allowing for a degree of control over the resulting crystal packing. This directed assembly is crucial for the development of materials with tailored properties, such as specific optical or mechanical responses.

Insights into Gas Separation Applications from Related Bis(trifluoromethylsulfonyl)imide Systems

While there is no direct data on the use of this compound in gas separation, valuable insights can be drawn from the extensive research on ionic liquids and polymers containing the bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) anion. The [NTf₂]⁻ anion features two trifluoromethylsulfonyl groups, which share some electronic similarities with the ethylsulfonyl groups.

Materials based on bis(trifluoromethylsulfonyl)imide have shown promise in gas separation membranes, particularly for the separation of CO₂ from other gases. scilit.com The fluorine atoms in [NTf₂]⁻ enhance the CO₂ solubility in the membrane material. While this compound is not fluorinated, the polarity imparted by the two sulfonyl groups could potentially lead to selective interactions with polar gas molecules like CO₂.

Ionic liquids and polymers incorporating sulfonyl groups can be designed to have specific affinities for certain gases, leading to high selectivity in membrane-based separation processes. The structural features of this compound, if incorporated into a polymer backbone or used as a component in a liquid membrane, could influence the free volume and gas diffusion properties of the material, which are critical parameters for effective gas separation. Further research would be needed to explore the potential of this compound-based materials in this application area.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound

Derivatives and Analogues of 1,1 Bis Ethylsulfonyl Ethane: Synthesis and Academic Study

Synthesis of Related Bis(sulfonyl)ethane and Bis(sulfinyl)ethane Derivatives

The synthesis of derivatives and analogues of 1,1-bis(ethylsulfonyl)ethane encompasses a range of methodologies tailored to the specific target molecule. The approaches often involve the introduction of the sulfonyl or sulfinyl groups through oxidation of corresponding thioethers or by nucleophilic substitution reactions with appropriate sulfinate salts. The versatility of the bis(sulfonyl)alkane framework allows for the synthesis of a diverse library of compounds with varying electronic and steric properties.

The synthesis of 1,1-bis(triflyl)alkanes, which are analogues of this compound where the ethyl groups are replaced by the highly electron-withdrawing trifluoromethyl group, has been a subject of academic interest due to their enhanced acidity and unique reactivity. One notable approach involves the reaction of in situ generated 1,1-bis(triflyl)ethylene with enolizable carbonyl compounds to yield δ-oxo-1,1-bis(triflyl)alkane derivatives. This method provides a pathway to functionalized bis(triflyl)alkanes that can be further elaborated. The acidities of these compounds in both the gas and solution phases have been determined, providing insight into the powerful electron-withdrawing nature of the two triflyl groups.

An improved synthesis of bis(triflyl)ethylated malonates has also been reported. Keeping in mind earlier work, the 2,2-bis(triflyl)ethylation reaction of diethyl malonate has been examined. The reaction of 1,1-bis(triflyl)ethylene, generated in situ, with 1,3-dicarbonyl compounds has been shown to produce the corresponding bis(triflyl)ethylated products in good yields. For instance, the reaction with diethyl malonate afforded diethyl 2-(2,2-bis(trifluoromethylsulfonyl)ethyl)malonate in 84% yield.

1,1-Bis(methylsulfonyl)ethane (B14006881) is a closely related analogue of this compound. Its synthesis can be achieved through various methods, including the alkylation of the carbanion of bis(methylsulfonyl)methane. The formation of the anion of bis(methylsulfonyl)methane, followed by reaction with an appropriate electrophile, is a common strategy in the synthesis of related derivatives.

A specific method for the preparation of 1,1-bis(methylsulfonyl)ethane involves the reaction of 1,1-dichloroethane (B41102) with methylsulfinate. This reaction, which proceeds via nucleophilic substitution, provides a direct route to the target compound. The characterization of 1,1-bis(methylsulfonyl)ethane is typically carried out using standard spectroscopic techniques. In the ¹H NMR spectrum, one would expect to see a quartet and a triplet corresponding to the ethylidene protons, and a singlet for the methyl protons of the sulfonyl groups. The ¹³C NMR spectrum would show signals for the methyl and ethylidene carbons. Infrared (IR) spectroscopy is also a valuable tool for characterization, with strong absorption bands expected in the regions of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, respectively.

Table 1: Spectroscopic Data for Bis(sulfonyl) and Bis(sulfinyl) Compounds

Compound ¹H NMR (ppm) ¹³C NMR (ppm) IR (cm⁻¹)
(sulfonylbis(ethane-2,1-diyl))bis(methylsulfane) δ 2.1–2.3 (methylthio), δ 3.4–3.6 (methylene) δ 15.2 (methylthio), δ 55.8 (sulfonyl-bound) 1130 & 1370 (S=O stretch)

1,2-Bis(ethylsulfinyl)ethane (BESE) is a structural isomer of 1,2-bis(ethylsulfonyl)ethane and a sulfinyl analogue. The investigation of BESE has revealed its utility as a flexible disulfoxide ligand in coordination chemistry. The synthesis of BESE is typically achieved through the controlled oxidation of the corresponding thioether, 1,2-bis(ethylthio)ethane.

The introduction of an azido (B1232118) group into a molecule provides a versatile handle for further chemical modifications, often through "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition. The synthesis of 1-azido-2-(methylsulfonyl)ethane (B568018) allows for the diversification of the bis(sulfonyl)ethane scaffold.

A general and straightforward method for the synthesis of such azido compounds involves the nucleophilic substitution of a suitable leaving group with an azide (B81097) salt. For the synthesis of 1-azido-2-(methylsulfonyl)ethane, a plausible starting material would be 2-chloroethyl methyl sulfone. The reaction of this substrate with sodium azide in a polar aprotic solvent, such as dimethylformamide (DMF), would be expected to yield the desired product. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC), and the final product would be purified by column chromatography. The structure of 1-azido-2-(methylsulfonyl)ethane can be confirmed by spectroscopic methods. The IR spectrum would show a characteristic strong absorption band for the azide group around 2100 cm⁻¹. The ¹H and ¹³C NMR spectra would show signals consistent with the 2-(methylsulfonyl)ethyl fragment.

Structural and Electronic Modifications for Modulating Reactivity

The reactivity of bis(sulfonyl)alkanes can be finely tuned through structural and electronic modifications. These modifications can influence the acidity of the α-protons, the stability of the corresponding carbanions, and the susceptibility of the molecule to nucleophilic or electrophilic attack.

One approach to modulating reactivity is through the incorporation of the bis(sulfonyl) moiety into a rigid cyclic system. This has been shown to enhance the reactivity of bis(sulfonyl)ethylenes as Michael acceptors in asymmetric catalysis. The rigidification is thought to reduce the conformational flexibility of the molecule, leading to a more favorable orientation of the sulfonyl groups for reaction.

Another strategy involves the use of the sulfonyl groups as directing groups in metal-catalyzed reactions. For instance, the deprotonated aryl bis-sulfone [2,6-{(p-tolyl)SO₂}₂C₆H₃]⁻ has been shown to act as an O,C,O-coordinating pincer-type ligand. nih.gov The sulfonyl groups direct the ortho-metalation of the aryl ring, allowing for selective functionalization at that position. nih.gov This demonstrates how the electronic properties of the sulfonyl groups can be harnessed to control regioselectivity in synthesis.

The electronic nature of the substituents on the sulfonyl groups also plays a crucial role in modulating reactivity. Replacing the alkyl groups with perfluoroalkyl groups, as in bis[(perfluoroalkyl)sulfonyl]imides, dramatically increases the acidity of the N-H protons and the Lewis acidity of the corresponding metal complexes. These complexes have found applications as catalysts in various organic transformations.

Comparative Reactivity and Spectroscopic Studies of Analogues

Comparative studies of the reactivity and spectroscopic properties of bis(sulfonyl)alkane analogues provide valuable insights into structure-activity relationships. A key aspect of the reactivity of these compounds is the acidity of the C-H bonds alpha to the sulfonyl groups. The pKa values of carbon acids activated by two sulfonyl groups are significantly lower than those of simple alkanes, making them readily deprotonated by common bases.

A comparative study of the acidity of sulfonyl carbon acids and their cyano analogues reveals that the sulfonyl group is a weaker activating group than the cyano group. For example, in DMSO, PhCH(CN)₂ has a pKa of 4.2, which is significantly more acidic than PhCH(SO₂CH₃)₂. This difference in acidity has a direct impact on the reactivity of the corresponding carbanions.

Spectroscopic studies are essential for the characterization of these compounds and for understanding their electronic structure.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are routinely used to confirm the structure of bis(sulfonyl)alkane analogues. The chemical shifts of the protons and carbons alpha to the sulfonyl groups are indicative of the electron-withdrawing nature of these groups.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the sulfonyl and sulfinyl groups. As mentioned earlier, sulfonyl groups give rise to strong, characteristic absorption bands for the S=O stretching vibrations.

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the compounds and to study their fragmentation patterns, which can provide further structural information.

By comparing the spectroscopic data and reactivity of a series of analogues, researchers can build a comprehensive understanding of how subtle changes in molecular structure can have a profound impact on chemical properties.

Advanced Research Directions and Future Perspectives for 1,1 Bis Ethylsulfonyl Ethane

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For 1,1-Bis(ethylsulfonyl)ethane, future research will likely focus on moving beyond traditional synthetic methods towards more sustainable and atom-economical routes.

A plausible and established route to geminal disulfones involves the oxidation of the corresponding bis(thioether). In the case of this compound, the precursor would be 1,1-bis(ethylthio)ethane. This thioacetal can be synthesized from the reaction of acetaldehyde with ethanethiol. Subsequent oxidation of 1,1-bis(ethylthio)ethane, for instance using a strong oxidizing agent like potassium permanganate (B83412) or hydrogen peroxide, would yield the target molecule, this compound.

Future research should aim to refine this and other potential synthetic pathways. Key areas for investigation include:

Catalytic Oxidation: Investigating the use of catalytic amounts of metal complexes or organocatalysts for the oxidation of 1,1-bis(ethylthio)ethane to minimize waste and improve reaction efficiency.

Green Solvents: Exploring the use of greener solvents, such as ionic liquids or supercritical fluids, to replace traditional volatile organic compounds.

One-Pot Syntheses: Designing one-pot procedures that combine the formation of the thioacetal and its subsequent oxidation without the need for isolating intermediates, thereby streamlining the process and reducing waste.

Table 1: Potential Synthetic Routes for this compound

Precursors Reagents Potential Advantages
1,1-Bis(ethylthio)ethane Oxidizing agents (e.g., KMnO₄, H₂O₂) Established methodology for sulfone synthesis.
Acetaldehyde, Ethanethiol Acid catalyst, then oxidizing agent Readily available starting materials.

Investigation of Undiscovered Reactivity Patterns and Selectivity

The reactivity of the C-H bond positioned between the two sulfonyl groups in this compound is a key feature that warrants further exploration. The electron-withdrawing nature of the sulfonyl groups renders this proton acidic, opening up a rich field of potential chemical transformations.

Future research should focus on:

Deprotonation and Alkylation: Detailed studies on the deprotonation of this compound to form a stabilized carbanion and its subsequent reaction with a variety of electrophiles. This could lead to the synthesis of a diverse range of functionalized gem-disulfones.

Asymmetric Reactions: The development of enantioselective reactions using the carbanion derived from this compound. Chiral phase-transfer catalysts or chiral ligands could be employed to control the stereochemistry of these transformations.

Reactions with Novel Electrophiles: Exploring the reactivity of the this compound carbanion with less conventional electrophiles, potentially leading to the discovery of novel chemical transformations and the synthesis of unique molecular architectures.

Development of Catalytic Applications Utilizing this compound Scaffolds

The unique electronic and structural features of this compound and its derivatives make them promising candidates for applications in catalysis. The sulfonyl groups can act as coordinating sites for metal centers or as hydrogen bond donors in organocatalysis.

Future research directions in this area include:

Ligand Design: The synthesis of chiral ligands derived from a this compound scaffold for use in asymmetric catalysis. The rigidity and defined geometry of such ligands could lead to high levels of enantioselectivity in a variety of metal-catalyzed reactions.

Organocatalysis: Investigating the potential of this compound and its functionalized derivatives to act as organocatalysts, for example, in Michael additions or aldol reactions, by leveraging the acidity of the central C-H bond and the hydrogen-bond donating ability of the sulfonyl groups.

Supported Catalysts: Immobilizing this compound-based catalysts on solid supports to facilitate catalyst recovery and recycling, a key principle of green chemistry.

Advancements in Computational Modeling for Predictive Research

Computational chemistry offers a powerful tool to predict and understand the properties and reactivity of molecules, thereby guiding experimental research. For this compound, computational modeling can provide valuable insights and accelerate the discovery of new applications.

Future research should leverage computational tools to:

Predict Reactivity and Selectivity: Employing density functional theory (DFT) and other computational methods to model the reactivity of this compound, predict the outcomes of reactions, and understand the factors controlling selectivity.

Design Novel Catalysts: Using computational screening to design new catalysts based on the this compound scaffold with enhanced activity and selectivity for specific chemical transformations.

Elucidate Reaction Mechanisms: Investigating the detailed mechanisms of reactions involving this compound to gain a deeper understanding of the underlying principles governing its chemical behavior.

Table 2: Key Parameters for Computational Modeling of this compound

Property to Model Computational Method Potential Insights
Acidity of C-H bond DFT, pKa calculations Guidance for base selection in carbanion formation.
Reaction energy profiles Transition state theory, DFT Prediction of reaction feasibility and product distribution.

Integration into Complex Chemical Systems for Advanced Functionality

The incorporation of the this compound motif into larger, more complex chemical systems can lead to the development of materials with novel and advanced functionalities.

Future research in this area should explore:

Polymers and Materials Science: The synthesis of polymers containing the this compound unit. The strong dipole moment and potential for hydrogen bonding associated with the disulfone group could impart unique properties to these materials, such as altered solubility, thermal stability, or mechanical strength.

Supramolecular Chemistry: The use of this compound derivatives as building blocks for the construction of supramolecular assemblies. The directional interactions afforded by the sulfonyl groups could be exploited to create well-defined and functional architectures.

Bioactive Molecules: Investigating the potential of incorporating the gem-disulfone moiety into biologically active molecules. The sulfone group is a known pharmacophore, and its geminal arrangement could lead to novel pharmacological profiles.

Q & A

Basic Research Questions

Q. What are the most reliable laboratory-scale synthesis routes for 1,1-Bis(ethylsulfonyl)ethane, and how do reaction conditions influence yield?

  • Methodology :

  • Oxidative sulfonation : React 1,1-dichloroethane with excess sodium ethylsulfinate in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours. Monitor completion via TLC or HPLC.
  • Alternative pathway : Oxidize 1,1-bis(ethylthio)ethane using hydrogen peroxide (30% v/v) in glacial acetic acid at 60°C for 6 hours. This method avoids halogenated intermediates but requires strict control of peroxide concentration to prevent over-oxidation .
  • Yield optimization : Adjust stoichiometry (e.g., 2.2 equivalents of sulfinating agent) and use inert atmospheres to minimize side reactions. Typical yields range from 55% to 70%, depending on purity of starting materials .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical techniques :

  • NMR spectroscopy : Confirm the absence of residual ethylthio groups (δ 2.5–3.0 ppm for S–CH2) and verify sulfonyl peaks (δ 3.5–4.0 ppm for SO2–CH2). Compare with reference spectra of analogous sulfones (e.g., 1,2-bis(ethylsulfonyl)ethane) .
  • HPLC-MS : Use a C18 column with acetonitrile/water (70:30) mobile phase to detect impurities (e.g., sulfonic acid byproducts). Electrospray ionization in negative mode enhances sensitivity for sulfonyl groups .
  • Elemental analysis : Validate C, H, and S content (±0.3% deviation from theoretical values) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of sulfonation in this compound derivatives?

  • Key considerations :

  • Steric effects : The 1,1-configuration minimizes steric hindrance between sulfonyl groups, favoring symmetric substitution. Compare with 1,2-isomers, where gauche interactions reduce stability .
  • Electronic factors : Sulfonyl groups are strong electron-withdrawing moieties, directing electrophilic attacks to the central ethane backbone. Computational studies (DFT) suggest a charge density gradient that stabilizes the 1,1-arrangement .
  • Experimental validation : Use isotopic labeling (e.g., deuterated ethane) to track reaction pathways via GC-MS .

Q. How does thermal stability of this compound vary under different storage conditions, and what decomposition products form?

  • Stability profile :

  • Thermogravimetric analysis (TGA) : Decomposition initiates at 180°C, releasing SO2 and ethylene gas. Below 100°C, the compound is stable for >6 months if stored in amber glass under argon .
  • Hydrolytic degradation : In aqueous media (pH < 5), sulfonyl groups hydrolyze to sulfonic acids. Use buffered solutions (pH 7–8) and low temperatures (4°C) for aqueous experiments .
  • Mitigation strategies : Add radical scavengers (e.g., BHT) to suppress free radical chain reactions during long-term storage .

Q. How should researchers resolve contradictions in reported spectroscopic data for this compound?

  • Case study : Discrepancies in 13C^{13}\text{C} NMR chemical shifts (δ 45–50 ppm for central carbons vs. δ 52–55 ppm in older literature):

  • Root cause : Impurities from incomplete sulfonation or solvent effects (e.g., DMSO-d6 vs. CDCl3).
  • Resolution : Repurify samples via recrystallization (ethanol/water, 1:1) and reacquire spectra under standardized conditions .
  • Cross-validation : Compare with X-ray crystallography data to confirm bond angles and electronic environments .

Methodological Guidelines Table

Aspect Recommendation References
Synthesis Use Na ethylsulfinate in DMF at 90°C for 18 hours.
Purification Column chromatography (SiO2, ethyl acetate/hexane).
Storage Argon atmosphere, desiccated at –20°C.
Decomposition Analysis TGA coupled with FTIR for gas identification.

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